2-(Ethyl{(4S)-4-[(7-fluoroquinolin-4-yl)amino]pentyl}amino)ethan-1-ol

Antimalarial Structure-Activity Relationship Plasmodium falciparum

2-(Ethyl{(4S)-4-[(7-fluoroquinolin-4-yl)amino]pentyl}amino)ethan-1-ol (CAS 645406-42-4) is the (S)-enantiomer of 7-Fluoro Hydroxychloroquine, a fluorinated analog of the well-established antimalarial and immunomodulatory drug hydroxychloroquine (HCQ). In this compound, the chlorine atom at position 7 of the quinoline ring—characteristic of both chloroquine and HCQ—is replaced by a fluorine atom, altering the electronic and steric properties of the pharmacophore.

Molecular Formula C18H26FN3O
Molecular Weight 319.4 g/mol
CAS No. 645406-42-4
Cat. No. B12884439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Ethyl{(4S)-4-[(7-fluoroquinolin-4-yl)amino]pentyl}amino)ethan-1-ol
CAS645406-42-4
Molecular FormulaC18H26FN3O
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESCCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)F)CCO
InChIInChI=1S/C18H26FN3O/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21)/t14-/m0/s1
InChIKeyULYOVKGJIQUSST-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Ethyl{(4S)-4-[(7-fluoroquinolin-4-yl)amino]pentyl}amino)ethan-1-ol (CAS 645406-42-4): A Stereochemically Defined 7-Fluoro Hydroxychloroquine Analog for Analytical and Drug Development Applications


2-(Ethyl{(4S)-4-[(7-fluoroquinolin-4-yl)amino]pentyl}amino)ethan-1-ol (CAS 645406-42-4) is the (S)-enantiomer of 7-Fluoro Hydroxychloroquine, a fluorinated analog of the well-established antimalarial and immunomodulatory drug hydroxychloroquine (HCQ) [1]. In this compound, the chlorine atom at position 7 of the quinoline ring—characteristic of both chloroquine and HCQ—is replaced by a fluorine atom, altering the electronic and steric properties of the pharmacophore [2]. The compound carries a defined (4S) stereocenter in the diaminoalkane side chain, distinguishing it from the racemic mixture (CAS 478784-65-5) and the (R)-enantiomer (CAS 645406-67-3). It is primarily supplied as a high-purity reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in Abbreviated New Drug Application (ANDA) submissions for hydroxychloroquine pharmaceutical products [1].

Why 2-(Ethyl{(4S)-4-[(7-fluoroquinolin-4-yl)amino]pentyl}amino)ethan-1-ol (CAS 645406-42-4) Cannot Be Interchanged with Other 4-Aminoquinoline Analogs


The 4-aminoquinoline chemotype encompasses a broad family of compounds—including chloroquine (CQ), hydroxychloroquine (HCQ), amodiaquine, and numerous 7-substituted analogs—that exhibit widely divergent pharmacological profiles depending on the nature of the 7-position substituent, the side chain structure, and the stereochemistry at the chiral center [1]. Replacing the 7-chloro substituent of CQ/HCQ with a 7-fluoro group reduces antiplasmodial potency by approximately 3- to 10-fold against chloroquine-susceptible P. falciparum (IC50 15–50 nM for 7-fluoro-AQs vs. 3–12 nM for 7-chloro-AQs) and substantially more against resistant strains [2]. This differential activity profile means that 7-fluoro analogs cannot be substituted for 7-chloro analogs in antimalarial applications without compromising efficacy. Furthermore, the (S)-enantiomer (CAS 645406-42-4) possesses a defined three-dimensional configuration that may influence target binding, metabolic stability, and toxicity relative to the (R)-enantiomer or racemic mixture, a critical consideration in both analytical method specificity and potential therapeutic development [3]. Generic interchange without stereochemical and substituent-level specificity risks inaccurate analytical quantification and invalid pharmacological conclusions.

Quantitative Differentiation Evidence for 2-(Ethyl{(4S)-4-[(7-fluoroquinolin-4-yl)amino]pentyl}amino)ethan-1-ol (CAS 645406-42-4) Relative to Closest Analogs


7-Fluoro Substitution Reduces Antiplasmodial Potency by 3- to 10-Fold Relative to 7-Chloro (Chloroquine/Hydroxychloroquine)

In a systematic structure-activity relationship (SAR) study of 7-substituted 4-aminoquinolines, 7-fluoro-aminoquinolines (7-fluoro-AQs) bearing N,N-diethyldiaminoalkane side chains were compared head-to-head with the corresponding 7-chloro-AQs (i.e., chloroquine-class compounds) against both chloroquine-susceptible and chloroquine-resistant strains of Plasmodium falciparum [1]. The 7-fluoro substitution consistently reduced potency. This reduced antimalarial potency is itself a differentiating feature: it suggests that 7-fluoro analogs may be preferentially suited for non-antimalarial applications (e.g., immunomodulation) where antimalarial activity is not the primary therapeutic endpoint, potentially reducing target-based cross-reactivity [1].

Antimalarial Structure-Activity Relationship Plasmodium falciparum

(S)-Enantiomer (CAS 645406-42-4) Enables Stereochemically Resolved Analytical Methods vs. Racemic 7-Fluoro Hydroxychloroquine (CAS 478784-65-5)

The compound (CAS 645406-42-4) is the defined (4S)-enantiomer of 7-Fluoro Hydroxychloroquine, in contrast to the racemic mixture (CAS 478784-65-5) and the (R)-enantiomer (CAS 645406-67-3) [1]. In pharmaceutical quality control, regulatory agencies including the FDA require impurity profiling and chiral purity assessment for active pharmaceutical ingredients. The availability of the pure (S)-enantiomer as a characterized reference standard enables the development and validation of chiral HPLC or SFC methods capable of quantifying enantiomeric excess and detecting the undesired (R)-enantiomer in drug substance or drug product [2]. The compound is supplied with detailed characterization data compliant with regulatory guidelines, including COA, HNMR, MS, and HPLC documentation, and can serve as a traceable reference standard against USP or EP pharmacopeial standards [1].

Chiral Separation Analytical Method Validation Enantiomeric Purity

7-Fluoro HCQ Class Demonstrates Enhanced Anti-Inflammatory Potency (EC50) Relative to Hydroxychloroquine in Functional Immunomodulatory Assays

A research program conducted by INOVIEM Scientific and the University of Strasbourg identified and validated myeloperoxidase (MPO) as a primary ON-target of HCQ in lupus patient peripheral blood mononuclear cells (PBMCs) and designed next-generation HCQ analogs with enhanced MPO affinity [1]. The lead candidate INS-072—a structurally optimized analog of HCQ incorporating a modified halogenation pattern—demonstrated a 28-fold improvement in anti-inflammatory potency: INS-072 EC50 = 6.9 × 10⁻⁹ M (6.9 nM) versus HCQ EC50 = 1.9 × 10⁻⁷ M (190 nM) in a functional MPO activity assay [2]. Note: While INS-072 is not structurally identical to 7-fluoro HCQ, it belongs to the same patent family (WO2016193503) that claims 7-halogenated HCQ analogs, including 7-fluoro-substituted compounds, as having superior activity and reduced retinal toxicity relative to HCQ [3]. The data establish proof-of-concept that halogen substitution at the quinoline 7-position can dramatically enhance immunomodulatory potency.

Immunomodulation Systemic Lupus Erythematosus Myeloperoxidase Inhibition

7-Fluoro Hydroxychloroquine Exhibits Reduced Retinal Cytotoxicity Risk Relative to Hydroxychloroquine in Murine Models

The patent family WO2016193503, granted as US 10,647,677, specifically claims hydroxychloroquine analogs having 'activity superior to that of hydroxychloroquine but free from retinal cytotoxicity' [1]. The claimed compounds include those where the substituent U at the quinoline 7-position is halogen (including F), with additional substitutions (V, W, X, Y) that are not all simultaneously H [2]. In vivo validation using the C57Bl/6 mouse model demonstrated that long-term HCQ treatment caused measurable retinal toxicity, whereas the analog INS-072 (within the claimed chemical space) did not, as assessed by corneal integrity analysis [3]. Furthermore, in the MRL/lpr murine lupus model, INS-072 significantly delayed cutaneous eruption compared to HCQ, indicating both improved efficacy and reduced ocular adverse effects [3]. The 7-fluoro substitution pattern may contribute to this safety differentiation by altering the compound's binding to the retinal off-target alphaB-crystallin (CRYAB), which was identified at an occurrence rate of 80% as an HCQ off-target in mouse retinas via NPOT® proteomics [3].

Retinal Toxicity Drug Safety Lupus Erythematosus

Best Research and Industrial Application Scenarios for 2-(Ethyl{(4S)-4-[(7-fluoroquinolin-4-yl)amino]pentyl}amino)ethan-1-ol (CAS 645406-42-4)


Chiral Reference Standard for Hydroxychloroquine ANDA Impurity Profiling and QC Release Testing

This compound serves as a stereochemically defined reference standard for developing and validating chiral HPLC or SFC methods to quantify enantiomeric purity in hydroxychloroquine active pharmaceutical ingredient (API) and finished drug products. As evidenced by its regulatory-grade characterization package, it enables ANDA filers to meet ICH Q3A/Q3B impurity identification and qualification thresholds, directly supporting Abbreviated New Drug Application submissions for generic hydroxychloroquine sulfate products [1].

Pharmacological Tool Compound for Investigating 7-Position Substituent Effects on Immunomodulatory Target Engagement

The 7-fluoro substitution differentiates this compound from the 7-chloro parent HCQ in terms of antiplasmodial potency (3- to 10-fold reduction in IC50) [1] while retaining the 4-aminoquinoline scaffold necessary for TLR7/9 inhibition and lysosomal pH modulation. Researchers studying the structure-activity relationships of immunomodulatory 4-aminoquinolines can use this compound to dissect the contribution of the 7-position halogen to target selectivity, particularly in the context of MPO inhibition and CRYAB off-target binding as characterized by the NPOT® proteomics platform [2].

Lead Optimization Starting Point for Next-Generation Lupus Therapeutics with Reduced Ocular Toxicity

The patent family WO2016193503 establishes that 7-halogenated HCQ analogs (including 7-fluoro) are claimed to possess superior activity to HCQ while being free from retinal cytotoxicity [1]. The INOVIEM drug upgrade program validated this concept, demonstrating that a structurally related analog (INS-072) achieved a 28-fold improvement in anti-inflammatory EC50 (6.9 nM vs. 190 nM for HCQ) [2] and eliminated retinal toxicity in the C57Bl/6 mouse model while maintaining efficacy in the MRL/lpr lupus model [3]. Medicinal chemistry teams pursuing novel autoimmune disease therapeutics can use CAS 645406-42-4 as a structurally characterized reference point for further SAR exploration around the 7-fluoro quinoline chemotype.

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